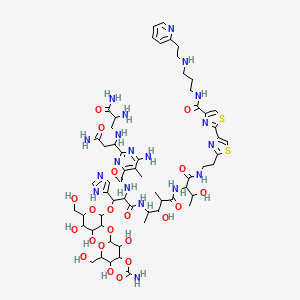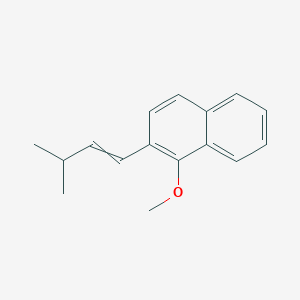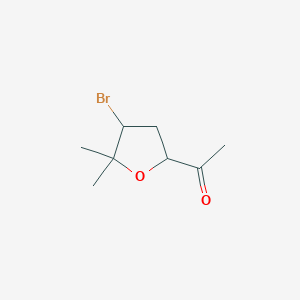
1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one is an organic compound that features a bromine atom attached to a dimethyloxolane ring
Preparation Methods
The synthesis of 1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one typically involves the bromination of a precursor compound followed by cyclization to form the oxolane ring. The reaction conditions often require the use of bromine or a bromine-containing reagent under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale bromination and cyclization processes, utilizing specialized equipment to handle the reactive bromine species safely.
Chemical Reactions Analysis
1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the oxolane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-5,5-dimethyloxolan-2-yl)ethan-1-one include:
1-(4-Bromothiazol-2-yl)ethan-1-one: This compound features a thiazole ring instead of an oxolane ring, leading to different chemical properties and applications.
1-(5-Bromo-2-hydroxyphenyl)ethan-1-one: This compound has a hydroxyphenyl group, which imparts different reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and the presence of the bromine atom, which together confer distinct chemical and biological properties.
Properties
CAS No. |
62055-42-9 |
|---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
1-(4-bromo-5,5-dimethyloxolan-2-yl)ethanone |
InChI |
InChI=1S/C8H13BrO2/c1-5(10)6-4-7(9)8(2,3)11-6/h6-7H,4H2,1-3H3 |
InChI Key |
CAGINCGUBTUTAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C(O1)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol](/img/structure/B14547453.png)


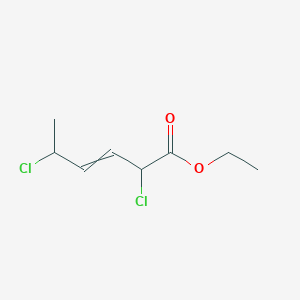
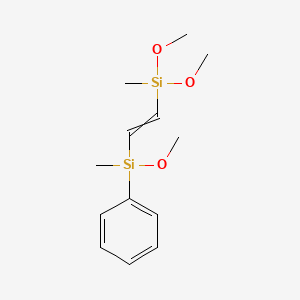
![2-[4-(2,4-Dichloro-3-hydroxyphenoxy)phenoxy]propanoic acid](/img/structure/B14547486.png)

![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14547492.png)
![4-Methoxyphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14547501.png)
![1,1'-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14547509.png)
